
methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, also known as MIMTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIMTC belongs to the thiazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
科学研究应用
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to have potential applications in the field of drug delivery, as it can act as a carrier for various drugs.
作用机制
The exact mechanism of action of methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate is still not fully understood. However, it has been suggested that methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to modulate the immune system and enhance the activity of natural killer cells.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its wide range of biological activities. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for various research applications. However, one of the limitations of using methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
For the research on methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate include investigating its potential use in the treatment of neurodegenerative diseases and exploring its potential applications as a drug carrier.
合成方法
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a multi-step reaction sequence. The first step involves the condensation of isonicotinic acid with 2-amino-4-methylthiazole to form 2-(isonicotinoylamino)-4-methylthiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to obtain methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate. The purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
methyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-9(11(17)18-2)19-12(14-7)15-10(16)8-3-5-13-6-4-8/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDBQNCWVUXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

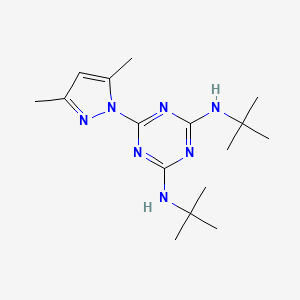
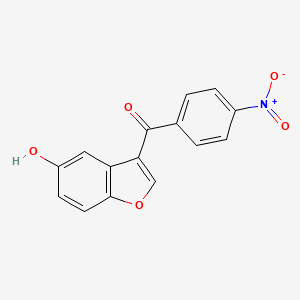
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
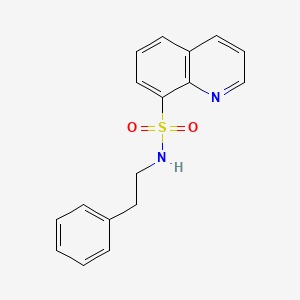
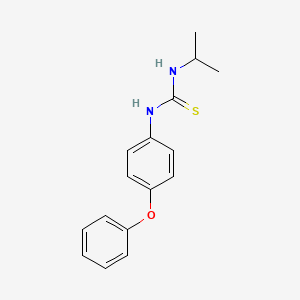
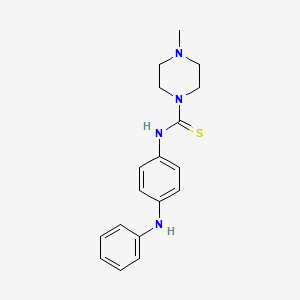
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
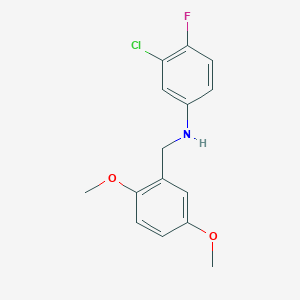
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
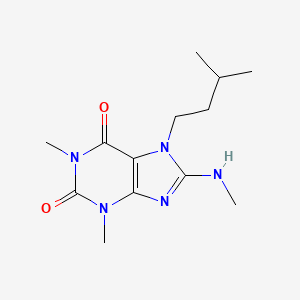
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)